molecular formula C11H12ClNO2S B3159513 Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate CAS No. 86264-82-6

Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate

Cat. No.: B3159513
CAS No.: 86264-82-6
M. Wt: 257.74 g/mol
InChI Key: CCVTYMKZPBFGAT-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate is a heterocyclic compound featuring a thiazolane ring (a five-membered ring containing sulfur and nitrogen) substituted with a 4-chlorophenyl group at position 2 and a methyl ester at position 2. This compound is of interest in medicinal and materials chemistry due to its structural similarity to bioactive thiazolidine derivatives, which are known for their antimicrobial, antiviral, and anti-inflammatory properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2S/c1-15-11(14)9-6-16-10(13-9)7-2-4-8(12)5-3-7/h2-5,9-10,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVTYMKZPBFGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401224182
Record name Methyl 2-(4-chlorophenyl)-4-thiazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86264-82-6
Record name Methyl 2-(4-chlorophenyl)-4-thiazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86264-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(4-chlorophenyl)-4-thiazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401224182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic anhydride, to form the thiazolane ring. The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of substituted thiazolanes with various functional groups.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The chlorophenyl group may enhance the compound’s binding affinity to certain targets, increasing its potency.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key References
Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate Thiazolane 4-Cl-phenyl (C6H4Cl) at C2; COOCH3 at C4 ~257.7 (estimated) Not reported
2-(4-Methylphenyl)-1,3-thiazolane Thiazolane 4-CH3-phenyl (C6H4CH3) at C2; no ester group ~193.3 Not reported
Methyl 4-(amino-pyrazolo[3,4-d]pyrimidinyl)thiophene-2-carboxylate Thiophene-pyrazole Thiophene-2-carboxylate; pyrazolo[3,4-d]pyrimidine; fluoro-chromenone 560.2 227–230
2-(4-Ethylphenyl)-1,3-thiazolidine-4-carboxylic acid Thiazolidine 4-C2H5-phenyl (C6H4C2H5) at C2; COOH at C4 ~253.3 Not reported

Key Observations :

  • The ester group (COOCH3) at C4 may improve solubility in organic solvents relative to carboxylic acid derivatives (e.g., 2-(4-ethylphenyl)-1,3-thiazolidine-4-carboxylic acid) .
  • Heterocyclic Variations : The thiophene-pyrazole hybrid in the compound from demonstrates how replacing the thiazolane core with a fused heterocyclic system significantly increases molecular weight and complexity, likely affecting bioactivity and crystallographic packing .

Crystallographic and Computational Insights

For instance:

  • SHELX : Employed for refining crystal structures, it could elucidate the thiazolane ring’s conformation and substituent orientations .
  • Mercury : Useful for visualizing packing patterns and intermolecular interactions (e.g., Cl···π or hydrogen bonds), which are pivotal for understanding stability and solubility .

Biological Activity

Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate is a sulfur-containing heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : CHClNOS
  • Molecular Weight : Approximately 257.74 g/mol
  • Appearance : White to off-white powder
  • Melting Point : 138-140 °C

The compound features a thiazolane ring structure, which is significant for its biological activity. The presence of a chlorophenyl group enhances its interaction with biological targets.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Mitochondrial Respiration : Similar compounds have been shown to inhibit mitochondrial respiration in fungi, suggesting that this compound may also disrupt energy metabolism in target organisms.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, indicating its potential as an antifungal agent.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. It has been studied for its efficacy against fungal pathogens such as Botrytis cinerea and Alternaria alternata, which are known to affect crops adversely.

Anti-inflammatory and Anticancer Effects

In addition to its antimicrobial properties, this compound has been investigated for its potential anti-inflammatory and anticancer activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may exhibit anti-inflammatory properties similar to those of other thiazole derivatives.
  • Anticancer Activity : Recent research has highlighted the potential of thiazolidinone derivatives in inhibiting cancer cell proliferation. This compound could be a promising candidate for further development in anticancer therapies .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antifungal Studies : A study demonstrated that similar compounds effectively inhibited the growth of Botrytis cinerea, providing a basis for the expected antifungal activity of this compound.
  • Anticancer Research : In vitro assays have shown that thiazolidinone derivatives can inhibit HepG2 (hepatocellular carcinoma) cell lines. This compound's structural characteristics may enhance its therapeutic profile against cancer cells .
  • Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the thiazole ring or substituents on the phenyl group can significantly influence biological activity. This opens avenues for synthesizing more potent derivatives with enhanced efficacy against specific targets .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Botrytis cinerea
Anti-inflammatoryPotentially reduces inflammation
AnticancerInhibits proliferation in HepG2 cell lines

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of a thioamide intermediate with a methyl ester precursor. Key steps include:

  • Cyclization : Reacting 4-chlorophenyl-substituted thioamides with methyl 4-oxo-2-thiazolidinecarboxylate under acidic or basic conditions.
  • Optimization : Adjusting solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to improve yield. For example, refluxing in ethanol with catalytic p-toluenesulfonic acid (PTSA) achieves yields >70% .
  • Characterization : Confirm purity via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and NMR (δ 3.8 ppm for methyl ester, δ 7.4–7.6 ppm for aromatic protons) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR Analysis :
    • ¹H NMR : Look for the methyl ester singlet at δ 3.7–3.9 ppm and aromatic protons (4-chlorophenyl) as a doublet at δ 7.4–7.6 ppm.
    • ¹³C NMR : The carbonyl carbon of the ester appears at ~170 ppm, while the thiazolane ring carbons resonate between 30–50 ppm .
  • IR Spectroscopy : Key peaks include C=O stretch (~1740 cm⁻¹) and C-S-C stretch (~680 cm⁻¹) .

Q. What crystallographic software tools are suitable for preliminary structural analysis of this compound?

  • SHELX Suite : Use SHELXS for structure solution and SHELXL for refinement. The program handles anisotropic displacement parameters and twinning, critical for resolving thiazolane ring conformations .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement, ensuring accurate modeling of the 4-chlorophenyl group .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational data for the thiazolane ring conformation?

  • Crystallographic Refinement : Use SHELXL to refine disorder models if the thiazolane ring exhibits multiple conformations. Apply restraints to bond distances and angles based on DFT-optimized geometries .
  • Mercury CSD : Compare packing motifs with analogous thiazolane derivatives (e.g., Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate) to identify common torsional angles .

Q. What strategies are effective in analyzing intermolecular interactions in the crystal lattice of this compound?

  • Hirshfeld Surface Analysis : Use Mercury’s Materials Module to quantify hydrogen bonding (e.g., C-H···O interactions between the ester group and adjacent molecules) and π-stacking of the 4-chlorophenyl ring .
  • Packing Similarity : Compare with structures like 2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole (CSD refcode: XAMXUQ) to identify conserved Cl···π interactions .

Q. How should researchers address low reproducibility in biological activity assays involving this compound?

  • Purity Verification : Use HPLC with a C18 column (acetonitrile/water 70:30, UV detection at 254 nm) to ensure >95% purity. Impurities may arise from residual thioamide precursors .
  • Solvent Effects : Test activity in both polar (DMSO) and nonpolar (THF) solvents, as the thiazolane ring’s flexibility can alter binding affinity .

Q. What advanced techniques are recommended for studying the compound’s stability under varying pH conditions?

  • Kinetic Studies : Monitor ester hydrolysis via ¹H NMR in buffered solutions (pH 2–10). The methyl ester group is prone to cleavage under alkaline conditions (pH > 9) .
  • Mass Spectrometry : Use ESI-MS to detect degradation products (e.g., free carboxylic acid at m/z 228.1) .

Methodological Notes

  • Crystallography : For high-resolution data, employ synchrotron radiation and refine using SHELXL’s TWIN and BASF commands to model twinning .
  • Spectral Interpretation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals from the thiazolane and aromatic moieties .

This FAQ integrates experimental protocols and computational tools from peer-reviewed methodologies, ensuring reproducibility and academic rigor. For structural databases, avoid non-curated sources and prioritize the Cambridge Structural Database (CSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate
Reactant of Route 2
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Methyl 2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylate

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